4-Oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Beschreibung
4-Oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS: 33345-96-9) is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a piperidinyl group at position 2 and a formyl group at position 2. Its molecular formula is C₁₄H₁₄N₄O₂ (molecular weight: 294.29 g/mol). This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for constructing carboxamide-linked pyridopyrrolopyrimidines via nucleophilic substitutions or cyclization reactions . Its reactivity stems from the electron-deficient pyrimidine ring and the aldehyde group, enabling condensations with amines or hydrazines .
Eigenschaften
IUPAC Name |
4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-10-11-13(16-7-3-1-4-8-16)15-12-6-2-5-9-17(12)14(11)19/h2,5-6,9-10H,1,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEKQSISVQMOKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-Oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS Number: 33345-96-9) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula
- Molecular Formula: C14H15N3O2
- Molecular Weight: 255.29 g/mol
Structural Characteristics
The structure of this compound features a piperidine ring fused with a pyrido[1,2-a]pyrimidine core. This unique structure is believed to contribute to its diverse biological activities.
Antitumor Activity
Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of pyrido[1,2-a]pyrimidines can inhibit Class I PI3K enzymes, which play a crucial role in cancer cell proliferation and survival. The inhibition of these enzymes can lead to reduced tumor growth and increased apoptosis in cancer cells .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition: Compounds targeting the PI3K pathway can disrupt signaling cascades that promote cancer cell survival.
- Receptor Modulation: Similar compounds have been shown to interact with various receptors, potentially altering their activity and downstream signaling pathways .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may also possess antimicrobial properties. For example, related pyrido[1,2-a]pyrimidines have demonstrated bacteriostatic activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of Class I PI3K enzymes | |
| Antimicrobial | Bacteriostatic against Gram-positive bacteria | |
| Enzyme Inhibition | Disruption of metabolic pathways |
Case Study: Inhibition of DPP-4 Enzyme
A notable study examined the structural activity relationship (SAR) of DPP-4 inhibitors, highlighting the potential role of compounds similar to this compound in managing type 2 diabetes mellitus (T2DM). The study indicated that modifications to the core structure could enhance DPP-4 inhibition, thereby improving glycemic control .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its ability to inhibit specific enzymes and receptors involved in various diseases.
Case Studies :
- Tankyrase Inhibition : Research indicates that derivatives of pyrido[1,2-a]pyrimidines, including this compound, exhibit inhibitory activity against tankyrases, which are implicated in cancer progression and other diseases. Inhibition of these enzymes can lead to reduced tumor growth in certain cancer models .
Antimicrobial Activity
Preliminary studies suggest that 4-Oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde may possess antimicrobial properties. Its efficacy against various bacterial strains is currently under investigation.
Research Insights :
The compound's structure allows it to penetrate bacterial membranes effectively, potentially leading to its use as a new antibiotic agent .
Neuropharmacology
This compound has shown promise in neuropharmacological studies, particularly concerning its effects on neurotransmitter systems.
Findings :
Research has indicated that it may modulate dopamine and serotonin receptors, which are critical in treating disorders such as depression and schizophrenia .
Synthetic Applications
The compound serves as an intermediate in the synthesis of more complex molecules used in drug discovery. Its unique functional groups facilitate further chemical modifications.
Synthesis Techniques :
Common synthetic routes involve multi-step organic reactions that allow for the introduction of various substituents on the pyrido[1,2-a]pyrimidine core .
Vergleich Mit ähnlichen Verbindungen
Substituent Variations and Physicochemical Properties
The table below highlights key structural and physicochemical differences between the target compound and its analogues:
Q & A
Q. What are the key synthetic pathways for preparing 4-Oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde and its derivatives?
The synthesis involves multi-step reactions, starting with the pyrido[1,2-a]pyrimidine core. Key steps include:
- Nucleophilic substitution to introduce the piperidin-1-yl group (e.g., using piperidine in dimethylformamide at 80°C) .
- Aldehyde formation via the Vilsmeier-Haack reaction or oxidation of a methyl group (e.g., using POCl₃/DMF conditions) .
- Condensation reactions to form conjugated systems, as seen in thiazolidinone derivatives (e.g., Knoevenagel condensation under reflux) . Example workflow:
Pyrido-pyrimidine core → Piperidin-1-yl substitution → Carbaldehyde functionalization → Purification (chromatography)
Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): Confirms regiochemistry and detects aromatic proton shifts (e.g., pyrido-pyrimidine protons at δ 7.5–9.0 ppm) .
- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% threshold for biological assays) .
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹) .
- Mass Spectrometry (MS): Verifies molecular weight and fragmentation patterns .
Q. What biological activities are associated with pyrido[1,2-a]pyrimidine derivatives, and how does the piperidin-1-yl substituent influence these activities?
Pyrido-pyrimidines exhibit antimicrobial , anticancer , and anti-inflammatory activities. The piperidin-1-yl group enhances:
- Lipophilicity , improving membrane permeability .
- Target binding via hydrogen bonding or π-π stacking (e.g., kinase inhibition) . Example bioactivity
| Derivative | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|
| Piperidin-1-yl analog | 2.1 | Kinase X | |
| Benzyl-piperazine analog | 5.3 | Enzyme Y |
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Temperature: Higher yields observed at 80–100°C for condensation steps .
- Solvent: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Catalysts: Lewis acids (e.g., ZnCl₂) accelerate aldehyde formation .
- Workflow: Use real-time monitoring (TLC/HPLC) to terminate reactions at optimal conversion .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during characterization?
- Comparative analysis: Align observed shifts with structurally similar derivatives (e.g., 2-ethoxy analogs show δ 8.2 ppm for pyrido-pyrimidine protons) .
- Computational modeling: Predict NMR shifts using DFT calculations (software: Gaussian, ORCA) .
- Advanced NMR techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What methodological approaches are recommended for studying structure-activity relationships (SAR) of this compound?
- Derivative synthesis: Modify substituents (e.g., replace piperidin-1-yl with morpholine) to assess impact on bioactivity .
- Molecular docking: Simulate binding interactions with targets (e.g., kinases, GPCRs) using AutoDock .
- Pharmacophore mapping: Identify critical functional groups (e.g., aldehyde for covalent binding) .
Q. What challenges arise in scaling up synthesis for preclinical studies, and how can they be mitigated?
- Purification bottlenecks: Replace column chromatography with recrystallization or centrifugal partitioning .
- Exothermic reactions: Use controlled addition of reagents and cooling systems .
- Yield variability: Standardize solvent quality and catalyst batch .
Q. How does the carbaldehyde group influence reactivity in further chemical modifications?
The aldehyde enables:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
